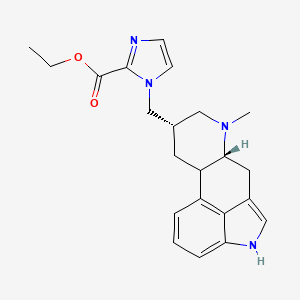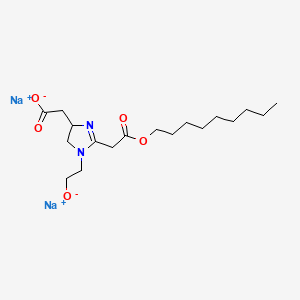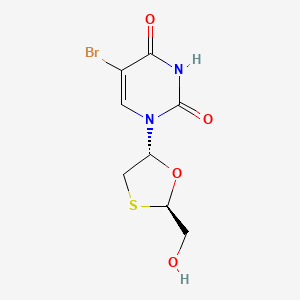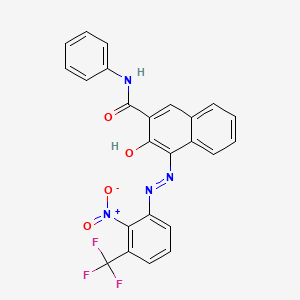
2H,5H-Pyrano(3,2-C)(1)benzopyran-5-one, 3,4-dihydro-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norpterphyllin III is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Norpterphyllin III typically involves a series of complex chemical reactions. One common method includes the use of commercially available starting materials, which undergo a series of transformations such as alcohol extraction, enzymolysis, and column chromatography. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Norpterphyllin III is scaled up using similar methods but with optimizations for large-scale synthesis. This includes the use of larger reaction vessels, automated control systems for maintaining reaction conditions, and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Norpterphyllin III undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize Norpterphyllin III.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
Norpterphyllin III has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers utilize Norpterphyllin III to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: The compound is explored for its therapeutic potential, including its role in modulating biological pathways and its efficacy in treating certain diseases.
Mécanisme D'action
The mechanism of action of Norpterphyllin III involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact pathways and targets can vary depending on the context of its application, but common mechanisms include the inhibition of specific enzymes and the activation of signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norpterphyllin III can be compared with other compounds that have similar structures or functions. Some of these include:
Timosaponin A III: Known for its use in traditional medicine and its similar synthetic routes.
Nortriptyline: A tricyclic antidepressant with a different mechanism of action but similar structural complexity.
Uniqueness
What sets Norpterphyllin III apart from these compounds is its unique combination of chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions while also modulating biological pathways makes it a versatile and valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
31490-68-3 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2,2-dimethyl-3,4-dihydropyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C14H14O3/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)16-13(10)15/h3-6H,7-8H2,1-2H3 |
Clé InChI |
MGHXTRIJAXFCOA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(O1)C3=CC=CC=C3OC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


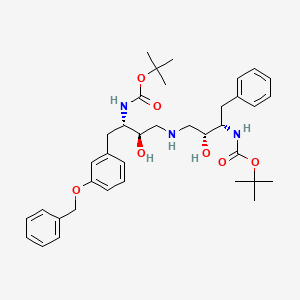
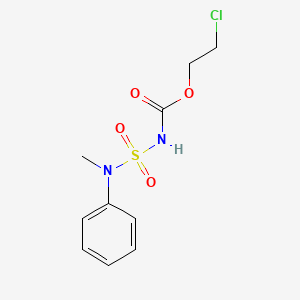
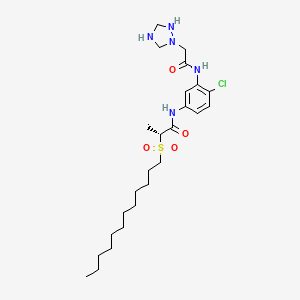
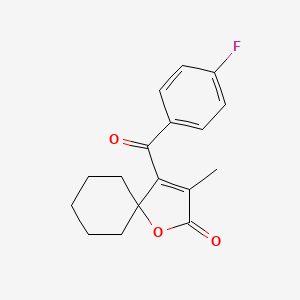
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)

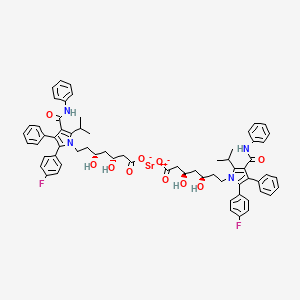
![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
